Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Substituting the benzhydryl or malonate groups on azetidine intermediates introduces synthetic risks: altered kinetics and purification failure. Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate (CAS 1093758-71-4) is the exact intermediate required for patented antimicrobial syntheses (EP0406112A1). • Orthogonal benzhydryl protection enables precise amine deprotection without disturbing the malonate. • Dimethyl malonate handle provides direct access to azetidine-3-carboxylic acid derivatives (e.g., S1P1 agonist intermediates). • ≥98% purity, stored and shipped under cold-chain (2-8°C) to maintain integrity. Eliminate re-validation delays and secure batch-to-batch consistency for your lead optimization programs.

Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
CAS No. 1093758-71-4
Cat. No. B1508675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-(1-benzhydrylazetidin-3-yl)malonate
CAS1093758-71-4
Molecular FormulaC21H23NO4
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC
InChIInChI=1S/C21H23NO4/c1-25-20(23)18(21(24)26-2)17-13-22(14-17)19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-19H,13-14H2,1-2H3
InChIKeyVYJKRPPCODPTEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate Overview


Dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate (CAS 1093758-71-4) is an azetidine-based malonate ester with the molecular formula C21H23NO4 and a molecular weight of 353.41 g/mol [1]. It features a benzhydryl (diphenylmethyl) group attached to the azetidine nitrogen and a dimethyl malonate moiety at the 3-position of the azetidine ring . This compound is primarily utilized as a pharmaceutical intermediate, leveraging the conformational rigidity and synthetic versatility of the azetidine scaffold for the development of bioactive molecules [2].

Why Substitution Fails


Azetidine malonates are not interchangeable building blocks. Substitution of the ester group (e.g., dimethyl vs. diethyl) or the nitrogen protecting group (e.g., benzhydryl vs. Boc) fundamentally alters both the physical properties and the synthetic trajectory of a project. The benzhydryl group imparts specific steric bulk and lipophilicity that influence the compound's reactivity and, when used as a protecting group, its orthogonal deprotection profile . This specific combination of structural features is required for its intended use as an intermediate in patented synthetic routes [1]. Generic substitution without rigorous re-validation introduces significant risk of synthetic failure, altered reaction kinetics, or the production of an off-specification advanced intermediate.

Key Differentiators


Dimethyl vs. Diethyl Ester: Physicochemical Impact

The dimethyl ester variant (Target Compound, CAS 1093758-71-4) has a molecular weight of 353.41 g/mol, which is 28.09 g/mol lower than its direct diethyl ester analog (CAS 181941-94-6), which has a molecular weight of 381.5 g/mol . This difference corresponds to a reduction of two methylene (-CH2-) units, which translates to a lower calculated partition coefficient (cLogP). This is a quantifiable difference in physicochemical properties that can affect solubility, membrane permeability, and purification behavior in downstream applications [1].

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Benzhydryl vs. Boc Protecting Group Strategy

The target compound's benzhydryl protecting group results in a molecular weight of 353.41 g/mol. In comparison, a common Boc-protected analog, diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate (CAS 183062-95-5), has a molecular weight of 315.36 g/mol, a difference of 38.05 g/mol [1]. The benzhydryl group is also known to be cleavable under acidic or hydrogenolytic conditions, offering orthogonal deprotection relative to the base-labile Boc group. While no direct comparative deprotection yield data is available for this specific compound, the choice of protecting group is a critical decision point in multi-step synthesis [2].

Protecting Group Strategy Peptide Synthesis Drug Discovery

Commercial Availability & Purity

The target compound is commercially available with a minimum purity specification of 98% (as determined by HPLC) . This is a critical parameter for ensuring the reproducibility of synthetic steps where it is employed as an intermediate. While many analogous compounds may be offered at similar purity, the specific assurance of this level of purity for this exact CAS number provides a quantifiable benchmark for procurement.

Procurement Quality Control Reproducibility

Intermediate for Patented Antimicrobial Azetidines

The core 1-benzhydrylazetidine scaffold is a key intermediate in the synthesis of compounds with antimicrobial activity, as described in patent EP0406112A1 [1]. The specific compound, dimethyl 2-(1-benzhydrylazetidin-3-yl)malonate, provides a functionalized entry point to this scaffold, with the malonate group offering a handle for further derivatization (e.g., decarboxylation, alkylation). While not a final drug product itself, its utility is directly linked to its role in constructing a specific, patented class of bioactive molecules, differentiating it from other azetidines with different substitution patterns.

Pharmaceutical Intermediates Patent Chemistry Antimicrobial

Application Scenarios


Antimicrobial Azetidine Synthesis

As a direct precursor to the 1-benzhydrylazetidine core, this compound is ideally suited for research programs aimed at synthesizing and optimizing the antimicrobial compounds described in patent EP0406112A1 [1]. The malonate moiety provides a versatile synthetic handle for further elaboration of the azetidine scaffold.

Bulky Lipophilic N-Protecting Group Use

The benzhydryl group offers distinct steric and electronic properties compared to other common protecting groups like Boc or Cbz [1]. This compound is therefore the optimal choice for synthetic sequences where orthogonal protection of a secondary amine is required, or where the lipophilicity of the benzhydryl group is advantageous for purification or subsequent reactions .

Azetidine-3-carboxylic Acid Derivatives

The malonate ester at the 3-position of the azetidine ring makes this compound a suitable starting material for the synthesis of azetidine-3-carboxylic acid derivatives via hydrolysis and decarboxylation. Such derivatives are valuable building blocks in medicinal chemistry, including as intermediates for S1P1 receptor agonists [1]. The specific ester and protecting group combination in this compound may offer advantages in yield or purity over alternative routes.

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